4-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Description
4-[11-(3,4-Dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex heterocyclic compound featuring a dibenzo[b,e][1,4]diazepine core fused with a phenyl-substituted tetrahydro ring system. Its structure includes a 3,4-dimethoxyphenyl group at position 11, a hydroxyl group at position 1, a phenyl group at position 3, and a 4-oxobutanoic acid side chain at position 10. The dimethoxyphenyl substituent may influence lipophilicity and receptor interactions, as methoxy groups are known to modulate electronic and steric properties in medicinal chemistry .
Properties
Molecular Formula |
C31H30N2O6 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4-[6-(3,4-dimethoxyphenyl)-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H30N2O6/c1-38-26-13-12-20(18-27(26)39-2)31-30-23(16-21(17-25(30)34)19-8-4-3-5-9-19)32-22-10-6-7-11-24(22)33(31)28(35)14-15-29(36)37/h3-13,18,21,31-32H,14-17H2,1-2H3,(H,36,37) |
InChI Key |
PQRIYVITRYNSCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Assembly of the Dibenzo Diazepine Core
The dibenzodiazepine scaffold is often synthesized via one-pot reactions involving o-phenylenediamine, aldehydes, and cyclic diketones. For example:
-
Reactants :
-
o-Phenylenediamine (1 mmol)
-
3,4-Dimethoxybenzaldehyde (1.1 mmol)
-
Cyclohexane-1,3-dione (1.1 mmol)
-
-
Conditions : Toluene, 60°C, 24 hours.
-
Yield : 85–92% enantiomeric excess (er) for the diazepine core.
This method enables enantioselective construction of the seven-membered ring system, critical for biological activity.
Functionalization with 4-Oxobutanoic Acid
Post-core formation, the 4-oxobutanoic acid moiety is introduced via:
-
Reagents :
-
Conditions : Room temperature, 12 hours.
This step requires careful control to avoid over-acylation of secondary amines.
Catalytic Asymmetric Synthesis
Organocatalytic Approaches
L-Proline-catalyzed reactions in aqueous media provide an eco-friendly route:
-
Reactants :
-
o-Phenylenediamine (1 mmol)
-
3,4-Dimethoxybenzaldehyde (1.1 mmol)
-
Dimedone (1.1 mmol)
-
-
Conditions : Water, 60°C, 2 hours.
This method avoids toxic solvents and achieves high atom economy.
Transition-Metal-Free Coupling
A tandem process using cesium carbonate in DMF:
-
Reactants :
-
2-Aminobenzamide (1 mmol)
-
4-Chlorophenylboronic acid (1.2 mmol)
-
-
Conditions : 150°C, 6 hours.
This method is scalable but requires high temperatures.
Stepwise Synthesis and Functional Group Manipulation
Core Formation via Cyclocondensation
Introduction of the Oxobutanoic Acid Side Chain
-
Reaction : Esterification of the diazepine core with ethyl oxalyl chloride, followed by saponification.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxobutanoic acid group can be reduced to form a hydroxybutanoic acid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxobutanoic acid group may yield a hydroxybutanoic acid.
Scientific Research Applications
4-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs, as identified in the evidence, share the dibenzo[b,e][1,4]diazepine scaffold but differ in substituents and side chains. Below is a systematic comparison:
Data Table: Hypothetical Comparative Analysis
Biological Activity
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a dibenzo diazepine core, which is known for various pharmacological effects. The presence of methoxy groups and a hydroxy substituent contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting the biosynthesis of neurotransmitters.
- Antioxidant Properties : The methoxy groups in the structure could confer antioxidant properties, protecting cells from oxidative stress.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidepressant Activity : Some studies suggest that related compounds can alleviate symptoms of depression by modulating serotonin levels.
- Anxiolytic Effects : Potential anxiolytic effects have been noted, possibly through GABAergic modulation.
- Neuroprotective Effects : The compound may offer neuroprotection against neurodegenerative diseases due to its antioxidant properties.
Case Studies
-
Study on Neuropharmacological Effects :
- Objective : To evaluate the antidepressant-like effects of similar diazepine derivatives.
- Findings : Significant reductions in depressive behaviors were observed in animal models treated with these compounds, suggesting potential efficacy for human applications.
-
Antioxidant Activity Assessment :
- Objective : To assess the antioxidant capacity of the compound.
- Results : The compound demonstrated a high capacity to scavenge free radicals in vitro, indicating potential protective effects against oxidative stress-related diseases.
Data Table
| Study | Objective | Findings |
|---|---|---|
| 1 | Evaluate antidepressant effects | Significant reduction in depressive behaviors in animal models |
| 2 | Assess antioxidant capacity | High free radical scavenging ability |
Q & A
Q. What mechanistic insights explain the regioselectivity observed in dibenzodiazepine ring formation?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify kinetic vs. thermodynamic control. suggests that electron-donating groups (e.g., methoxy) direct cyclization via resonance stabilization of intermediates . Experimental validation via substituent scrambling (e.g., replacing methoxy with nitro groups) can test computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
